molecular formula C11H10F5IO B3031150 3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole CAS No. 1640118-52-0

3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole

Cat. No.: B3031150
CAS No.: 1640118-52-0
M. Wt: 380.09
InChI Key: LCYUDGXZWNAFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole is a synthetic organic compound known for its unique structure and reactivity. It belongs to the class of benziodoxoles, which are hypervalent iodine compounds. These compounds are often used in organic synthesis due to their ability to act as oxidizing agents and participate in various chemical transformations.

Scientific Research Applications

3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound may be used in biochemical studies to investigate the reactivity of hypervalent iodine compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

The primary targets of the Pentafluoroethyl Togni reagent, also known as Alcohol C2F5-Togni reagent, are organic compounds . This reagent is used for the electrophilic pentafluoroethylation of these compounds .

Mode of Action

The Alcohol C2F5-Togni reagent is an electrophilic pentafluoroethylation reagent . It operates via trifluoromethyl radicals as the key reactive intermediates . The reagent is a perfluoroethyl extension of the established Togni-CF3-reagent , exhibiting the same reactivity.

Biochemical Pathways

The Alcohol C2F5-Togni reagent engages in a radical cyclization reaction with olefins and acetylenes, giving access to rare tetrafluorinated heterocycles . The incorporation of a —CF2CF2— moiety into a cyclic structure imparts the molecule a unique combination of properties called “polar hydrophobicity” – a permanent dipole combined with the solvophobic behaviour of the tetrafluoroethylene unit .

Pharmacokinetics

The installation of highly fluorinated groups into drug and pesticide candidates is a powerful strategy to modulate their properties . An incorporated fluorinated sidechain can tune the acidobasic behavior and lipophilicity, impart a dipole moment, lock confirmation, and mitigate undesirable metabolic degradation of the parent compound .

Result of Action

The result of the action of the Alcohol C2F5-Togni reagent is the formation of trifluoromethylated compounds . These compounds are important for drug and pesticide discovery programs . The reagent allows for the late-stage fluoroalkylation of a variety of functional groups through different reactivities .

Action Environment

The Alcohol C2F5-Togni reagent is a solid and its reactions are typically carried out in polar organic solvents . The reagent is moderately stable up to -40 °C . Environmental factors such as temperature and the presence of other reactive species can influence the reagent’s action, efficacy, and stability .

Safety and Hazards

Togni reagent II reacts violently with strong bases and acids, as well as reductants . In tetrahydrofuran, the compound polymerizes . It has been reported that Togni’s Reagent II and other related compounds have explosive properties .

Future Directions

The fluoroalkylation toolbox now includes Togni reagents, hypervalent iodine perfluoroalkylation reagents, fluoroalkyl bromides, silanes, carboxylates, and sulfonyl fluorides for late-stage fluoroalkylation . This expansion of Togni reagents is expected to open up new possibilities in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole typically involves the reaction of 3,3-dimethyl-1lambda3,2-benziodoxole with a pentafluoroethylating agent. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

    Addition: It can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions may produce various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1lambda3,2-benziodoxole: Lacks the pentafluoroethyl group, resulting in different reactivity and applications.

    1lambda3,2-Benziodoxole: A simpler structure with different chemical properties.

    Pentafluoroethyl derivatives: Compounds containing the pentafluoroethyl group but with different core structures.

Uniqueness

3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole is unique due to the presence of both the dimethyl and pentafluoroethyl groups, which confer distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F5IO/c1-9(2)7-5-3-4-6-8(7)17(18-9)11(15,16)10(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYUDGXZWNAFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(C(F)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F5IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149581
Record name 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1640118-52-0
Record name 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1640118-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole
Reactant of Route 3
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole
Reactant of Route 4
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole
Reactant of Route 5
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole
Reactant of Route 6
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.